
S-(6-methoxy-4-methylquinazolin-2-yl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(6-methoxy-4-methylquinazolin-2-yl) ethanethioate is a synthetic organic compound with the molecular formula C({12})H({12})N({2})O({2})S. This compound belongs to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(6-methoxy-4-methylquinazolin-2-yl) ethanethioate typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxy-4-methylquinazoline as the core structure.
Thioester Formation: The quinazoline derivative is reacted with ethanethiol in the presence of a suitable catalyst, such as a base (e.g., sodium hydride) or an acid (e.g., hydrochloric acid), to form the thioester linkage.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the starting materials and reagents are mixed and heated to the desired temperature.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
S-(6-methoxy-4-methylquinazolin-2-yl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-(6-methoxy-4-methylquinazolin-2-yl) ethanethioate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
6-methoxyquinazoline: A simpler derivative with similar core structure but lacking the thioester group.
4-methylquinazoline: Another related compound with a methyl group at the 4-position.
Quinazoline-2-thiol: A thiol derivative of quinazoline.
Uniqueness
S-(6-methoxy-4-methylquinazolin-2-yl) ethanethioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other quinazoline derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Biological Activity
The compound S-(6-methoxy-4-methylquinazolin-2-yl) ethanethioate is a derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in cancer therapeutics. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound possesses a unique chemical structure that contributes to its biological activity. The general formula can be represented as follows:
- Chemical Formula : C12H14N2O2S
- Molecular Weight : 250.32 g/mol
The presence of the quinazoline moiety is significant as it is associated with various pharmacological effects, including anticancer properties.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit notable antiproliferative activities against various cancer cell lines. For instance, studies on related quinazoline derivatives have shown that they can inhibit cell growth and induce apoptosis in tumor cells by targeting specific pathways involved in cell cycle regulation and apoptosis.
Table 1: Antiproliferative Activity of Quinazoline Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | TBD | Inhibition of tubulin polymerization |
6,7-dimorpholinoalkoxy quinazoline derivatives | A431 (Skin Cancer) | 0.37 - 4.87 | EGFR inhibition |
SMART-H | PC-3 (Prostate) | TBD | Tubulin binding and apoptosis induction |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Tubulin Interaction : Similar quinazoline compounds have been shown to bind to the colchicine site on tubulin, inhibiting microtubule polymerization, which is crucial for mitosis.
- Apoptosis Induction : These compounds often trigger apoptotic pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : By interfering with the normal progression of the cell cycle, these compounds can halt the proliferation of cancer cells.
Case Studies
Several case studies highlight the efficacy of quinazoline derivatives in preclinical models:
- In Vivo Efficacy : In murine models, compounds with similar structures demonstrated significant tumor growth inhibition in xenograft studies.
- Combination Therapies : Studies have shown enhanced efficacy when this compound is used in combination with standard chemotherapeutics, suggesting potential for synergistic effects.
Properties
Molecular Formula |
C12H12N2O2S |
---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
S-(6-methoxy-4-methylquinazolin-2-yl) ethanethioate |
InChI |
InChI=1S/C12H12N2O2S/c1-7-10-6-9(16-3)4-5-11(10)14-12(13-7)17-8(2)15/h4-6H,1-3H3 |
InChI Key |
OOGQAWAGWHITIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)SC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.